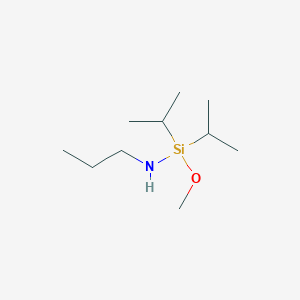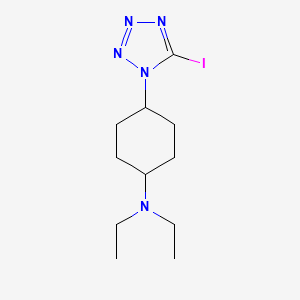![molecular formula C24H16N2O B14191368 ([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone CAS No. 922525-65-3](/img/structure/B14191368.png)
([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone: is a complex organic compound that combines the structural features of biphenyl and beta-carboline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone typically involves the coupling of a biphenyl derivative with a beta-carboline derivative. One common method is the Friedel-Crafts acylation reaction, where the biphenyl compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The beta-carboline derivative can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone may involve large-scale Friedel-Crafts acylation and Pictet-Spengler reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the beta-carboline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives of the beta-carboline moiety.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with unique electronic properties.
Biology and Medicine:
Pharmacology: The compound exhibits potential as a pharmacophore for the development of drugs targeting neurological disorders due to its beta-carboline structure.
Biological Probes: It can be used as a fluorescent probe for studying biological systems, given its potential fluorescence properties.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its conjugated structure.
Sensors: It can be employed in the development of chemical sensors for detecting various analytes.
Wirkmechanismus
The mechanism of action of ([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone largely depends on its interaction with biological targets. The beta-carboline moiety is known to interact with various neurotransmitter receptors, such as the gamma-aminobutyric acid (GABA) receptor, potentially modulating their activity. Additionally, the compound may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels in the brain.
Vergleich Mit ähnlichen Verbindungen
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- (4-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(phenyl)methanone
- (1H-indol-3-yl)(phenyl)methanone
Comparison:
- Structural Differences: While these compounds share a common methanone linkage, they differ in the heterocyclic moiety attached to the phenyl group. The presence of different heterocycles (beta-carboline, benzimidazole, pyrrolopyridine, indole) imparts unique chemical and biological properties.
- Uniqueness: ([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone is unique due to the combination of biphenyl and beta-carboline structures, which may confer distinct electronic and pharmacological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
922525-65-3 |
|---|---|
Molekularformel |
C24H16N2O |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(4-phenylphenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C24H16N2O/c27-24(18-12-10-17(11-13-18)16-6-2-1-3-7-16)23-22-20(14-15-25-23)19-8-4-5-9-21(19)26-22/h1-15,26H |
InChI-Schlüssel |
ZCRRKPCDBUIIEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=NC=CC4=C3NC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)

![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)
![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)
![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)
![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)
![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)






![[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14191347.png)
